Gluconasturtiin

Description

Contextualization within the Glucosinolate Class of Plant Secondary Metabolites

Gluconasturtiin (B1219410), also known as phenethyl glucosinolate, is a member of the glucosinolate family, a large group of sulfur- and nitrogen-containing secondary metabolites. plantaanalytica.com These compounds are characteristic of plants in the order Brassicales, which includes the economically important Brassicaceae family (e.g., cabbage, broccoli, and mustard). wikipedia.orgwur.nl Glucosinolates are synthesized from amino acids; gluconasturtiin is classified as an aromatic glucosinolate as it is derived from the amino acid phenylalanine. nih.gov In total, over 130 different glucosinolates have been identified. nih.govfrontiersin.org

These compounds are stored within the plant cell's vacuole and are generally not biologically active on their own. nih.gov Their primary role is believed to be in plant defense. wikipedia.orgresearchgate.net When the plant tissue is damaged, for instance by chewing insects or pathogens, the glucosinolates are released and come into contact with the enzyme myrosinase (a thioglucosidase). nih.govwikipedia.org This interaction triggers a hydrolysis reaction, breaking down the glucosinolate into various active compounds, including isothiocyanates, nitriles, and thiocyanates. wikipedia.orgresearchgate.net The pungent and often toxic nature of these breakdown products serves as a defense mechanism against pests and diseases. wikipedia.org

Historical Perspectives on Gluconasturtiin Discovery and Early Research Significance

The discovery of gluconasturtiin dates back to 1899, when it was first isolated from watercress (Nasturtium officinale) and the cress Barbarea verna. wikipedia.org Its name is derived from its occurrence in Nasturtium. wikipedia.org Early research focused on identifying and characterizing these pungent compounds found in cruciferous plants. It is now known to be one of the most widely distributed glucosinolates, found particularly in the roots of many cruciferous vegetables. wikipedia.org Research has confirmed its presence in various other plants, including horseradish (Armoracia rusticana), where it constitutes a smaller portion of the total glucosinolates compared to sinigrin (B192396). wikipedia.org The initial significance of gluconasturtiin was tied to understanding the chemical basis for the characteristic pungent flavor of these plants and their natural pest-inhibiting properties. wikipedia.org

Role of Gluconasturtiin as a Precursor to Bioactive Isothiocyanates

The primary significance of gluconasturtiin in modern research lies in its role as a precursor to phenethyl isothiocyanate (PEITC). wikipedia.orgwikipedia.orgbiocrick.com When plant cells are damaged, myrosinase hydrolyzes gluconasturtiin, removing the glucose group to form an unstable intermediate. nih.govwikipedia.org This intermediate then spontaneously rearranges to form PEITC. wikipedia.org This conversion process is often referred to as the "mustard oil bomb". wikipedia.org

PEITC is a highly bioactive compound that has been the subject of extensive study for its potential health benefits. nih.govbiocrick.commdpi.com Research has shown that PEITC possesses chemopreventive properties, which are attributed to several mechanisms. nih.gov These include the ability to modulate the activity of metabolic enzymes involved in the detoxification of carcinogens and to induce apoptosis (programmed cell death) in cancer cells. nih.gov For instance, studies have demonstrated that PEITC can inhibit cell proliferation in human hepatocarcinoma (HepG2) and human breast adenocarcinoma (MCF-7) cells. nih.govbiocrick.com The relationship between the consumption of cruciferous vegetables rich in glucosinolates like gluconasturtiin and potential chemoprotection has been a key driver of research into this compound and its derivatives. biocrick.com

Data Tables

Table 1: Occurrence of Gluconasturtiin in Selected Plants

| Plant Common Name | Scientific Name | Plant Part | Reference(s) |

| Watercress | Nasturtium officinale | General | wikipedia.orgbiocrick.comoregonstate.edu |

| Garden Cress | Lepidium sativum | Seeds | dpi.qld.gov.au |

| Horseradish | Armoracia rusticana | Roots | wikipedia.org |

| Chinese Cabbage | Brassica campestris ssp. pekinensis | General | researchgate.net |

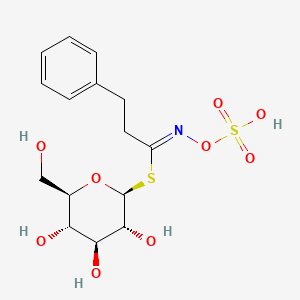

Structure

3D Structure

Properties

Molecular Formula |

C15H21NO9S2 |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-3-phenyl-N-sulfooxypropanimidothioate |

InChI |

InChI=1S/C15H21NO9S2/c17-8-10-12(18)13(19)14(20)15(24-10)26-11(16-25-27(21,22)23)7-6-9-4-2-1-3-5-9/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23)/b16-11-/t10-,12-,13+,14-,15+/m1/s1 |

InChI Key |

CKIJIGYDFNXSET-OOMJLXHVSA-N |

SMILES |

C1=CC=C(C=C1)CCC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)CC/C(=N/OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O |

Synonyms |

1-S-((1E)-3-Phenyl-N-(sulfooxy)propanimidoyl)-1-thio-beta-D-glucopyranose 2-phenylethyl glucosinolate gluconasturtiin phenethylglucosinolate |

Origin of Product |

United States |

Biosynthesis and Genetic Regulation of Gluconasturtiin

Precursor Pathways and Amino Acid Derivation for Gluconasturtiin (B1219410) Synthesis (Phenylalanine-derived)

The biosynthesis of gluconasturtiin originates from the aromatic amino acid L-phenylalanine. wikipedia.org This initial step underscores the connection between primary and secondary metabolism in plants, where fundamental building blocks are diverted to produce a wide array of specialized compounds. The pathway for gluconasturtiin is distinct from that of aliphatic glucosinolates, which are derived from amino acids like methionine, and indolic glucosinolates, which originate from tryptophan. researchgate.net

The initial stages of the pathway involve the conversion of phenylalanine to phenylacetaldoxime. This reaction is a critical commitment step, channeling phenylalanine into the glucosinolate biosynthetic route. The oxidation of phenylalanine to the corresponding aldoxime is catalyzed by cytochrome P450 monooxygenases of the CYP79 family. nih.gov

Following the formation of the aldoxime, the pathway proceeds through several intermediates to form the core glucosinolate structure. A key feature of some glucosinolate pathways is the elongation of the amino acid side chain. In the case of gluconasturtiin, which is derived from phenylalanine, a chain elongation process leads to the formation of homophenylalanine (homoPhe). nih.gov

Elucidation of Enzymatic Steps in Gluconasturtiin Biosynthesis

The biosynthesis of gluconasturtiin involves a series of well-defined enzymatic reactions that construct the characteristic glucosinolate core structure and modify the side chain derived from phenylalanine. nih.gov

The formation of the gluconasturtiin core structure is a conserved process in glucosinolate biosynthesis. Key enzyme families involved include:

Cytochrome P450s (CYPs): Specifically, CYP79s and CYP83s are crucial in the initial steps. CYP79 enzymes catalyze the conversion of the parent amino acid (phenylalanine for gluconasturtiin) to an aldoxime. nih.gov Subsequently, CYP83 enzymes further oxidize the aldoxime.

S-Glucosyltransferases (UGTs): Following the action of CYPs, a glucose molecule is added to the thiohydroximate intermediate. This reaction is catalyzed by UDP-glucose:thiohydroximate S-glucosyltransferases (UGTs), leading to the formation of a desulfoglucosinolate. nih.gov

Sulfotransferases (SOTs): The final step in the core structure formation is the sulfation of the desulfoglucosinolate. This is carried out by sulfotransferases (SOTs), which transfer a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the desulfoglucosinolate, yielding the final gluconasturtiin molecule. ruhr-uni-bochum.de

The side chain of gluconasturtiin is derived from phenylalanine that has undergone a chain elongation process to form homophenylalanine (homoPhe). This elongation cycle involves a three-step process analogous to the chain elongation of methionine-derived glucosinolates. researchgate.net The key enzyme in this process is Methylthioalkylmalate Synthase 1 (MAM1) . While primarily known for its role in the biosynthesis of aliphatic glucosinolates, studies have shown that MAM1 is also responsible for the production of homophenylalanine. nih.govnih.gov The cycle involves condensation with acetyl-CoA, isomerization, and oxidative decarboxylation to add a methylene (B1212753) group to the side chain. core.ac.ukmdpi.com

As mentioned in section 2.2.1, glucosylation and sulfation are the final two steps in the biosynthesis of the gluconasturtiin core structure.

Glucosylation: This step involves the transfer of a glucose moiety from UDP-glucose to the thiohydroximic acid intermediate. This reaction is catalyzed by S-glucosyltransferases (S-GTs), resulting in the formation of desulfogluconasturtiin. nih.gov

Sulfation: The terminal step is the sulfation of desulfogluconasturtiin. This is catalyzed by desulfoglucosinolate sulfotransferases, which utilize PAPS as the sulfate donor to produce gluconasturtiin. nih.gov

Genetic Loci and Gene Clusters Governing Gluconasturtiin Biosynthesis

The biosynthesis of glucosinolates, including gluconasturtiin, is under complex genetic control. The genes encoding the biosynthetic enzymes are often organized in clusters within the plant genome. Studies in the model plant Arabidopsis thaliana and other Brassica species have identified several key genetic loci.

Quantitative Trait Locus (QTL) mapping has been a powerful tool in identifying regions of the genome that influence glucosinolate profiles. nih.gov These studies have revealed that the genes for the core pathway and side-chain modifications are often located in close proximity, suggesting coordinated regulation. While much of the research has focused on aliphatic and indolic glucosinolates, the genetic framework for aromatic glucosinolates like gluconasturtiin is also being elucidated.

Transcriptional and Post-Transcriptional Regulation of Gluconasturtiin Biosynthesis

The biosynthesis of gluconasturtiin is tightly regulated at the transcriptional level, primarily by a network of transcription factors. researchgate.netnih.govdntb.gov.ua The R2R3-MYB transcription factors are key players in this regulatory network. nih.govnih.gov

Specifically, for aromatic glucosinolates, a distinct set of MYB transcription factors is involved compared to those that regulate aliphatic and indolic glucosinolates. researchgate.net While MYB28, MYB29, and MYB76 are known to regulate aliphatic glucosinolate biosynthesis, and MYB34, MYB51, and MYB122 control the indolic pathway, the specific MYB factors that are the primary regulators for aromatic glucosinolates are still under investigation, though MYB51 and MYB122 have been implicated in having a broader role that may include aromatic glucosinolates. researchgate.netnih.gov

The expression of these regulatory MYB factors and the downstream biosynthetic genes can be influenced by various developmental and environmental cues, allowing the plant to modulate its chemical defenses in response to changing conditions. Post-transcriptional regulation may also play a role, but this area is less understood compared to transcriptional control.

Environmental and Developmental Influences on Gluconasturtiin Accumulation Pathways

The accumulation of gluconasturtiin in plants is not static; it is a dynamic process influenced by a variety of external environmental cues and internal developmental stages. nih.govmaxapress.com Plants modulate the biosynthesis of secondary metabolites like gluconasturtiin to adapt to changing conditions and defend against threats. maxapress.com Generally, when a plant experiences stress, its growth may be limited more than its rate of photosynthesis, leading to an allocation of carbon fixation resources toward the production of secondary metabolites, including glucosinolates. nih.gov The concentration of gluconasturtiin can vary significantly between different plant tissues and at different developmental points, with the highest levels often found in young leaves and reproductive tissues like seeds. nih.gov Environmental factors such as climate, cultivation conditions, and the specific plant genotype are pivotal in determining the final concentration of gluconasturtiin. nih.govresearchgate.net

Biotic Stress Responses (e.g., Herbivory, Pathogen Attack)

Plants utilize gluconasturtiin as a key component of their defense system against a range of biological threats, including insects and pathogens. wikipedia.orgnih.gov When plant tissue is damaged by chewing herbivores, the enzyme myrosinase comes into contact with gluconasturtiin, hydrolyzing it to produce phenethyl isothiocyanate. wikipedia.org This compound is toxic to many insect predators, acting as a "mustard oil bomb" to deter feeding. wikipedia.org

The response to herbivory is often an induced one, meaning that the concentration of gluconasturtiin increases following an attack. For instance, root herbivory on Brassica rapa leads to a notable accumulation of gluconasturtiin in the taproot. nih.gov This induced response aligns with the optimal defense theory, which posits that plants will invest most heavily in defending tissues that are most valuable and vulnerable to attack. nih.gov

Similarly, pathogen attacks can trigger changes in gluconasturtiin levels. Research has shown that infection of Brassica napus (rapeseed) with the fungal pathogen Verticillium longisporum results in higher concentrations of gluconasturtiin. uni-hannover.de Conversely, infection with a different pathogen, Plasmodiophora brassicae, which causes clubroot, has been observed to lead to lower levels of gluconasturtiin in B. napus. uni-hannover.de This suggests that the plant's response is specific to the type of pathogen it encounters.

Table 1: Effects of Biotic Stress on Gluconasturtiin Concentration

| Plant Species | Stressor | Tissue | Observed Effect on Gluconasturtiin | Reference |

| Brassica rapa | Root Herbivory (Cabbage root fly) | Taproot | Increase | nih.gov |

| Brassica napus | Pathogen (Verticillium longisporum) | Not specified | Increase | uni-hannover.de |

| Brassica napus | Pathogen (Plasmodiophora brassicae) | Not specified | Decrease | uni-hannover.de |

Abiotic Stress Responses (e.g., Salt, Nutrients)

Abiotic stressors, which encompass non-living environmental factors, significantly influence the metabolic pathways responsible for gluconasturtiin accumulation. maxapress.commdpi.com Factors such as salinity, nutrient availability, temperature, and light can all modulate the production of this compound. nih.govuni-hannover.de

Salt Stress: Salinity is a major abiotic stress that affects plant physiology. nih.gov Studies have shown that salt stress can lead to an increase in the total glucosinolate content in various Brassica species. mdpi.comresearchgate.net This accumulation is thought to be part of the plant's strategy to maintain turgor under low water potential, where primary metabolism and growth are restricted, but the production of secondary metabolites like glucosinolates is enhanced. nih.gov In broccoli cultivars, for example, salinity stress generally increased the content of aliphatic glucosinolates. frontiersin.org

Nutrient Availability: The availability of key nutrients, particularly sulfur and nitrogen, is critical for the biosynthesis of gluconasturtiin, as these elements are core components of its chemical structure. nih.gov Sulfur limitation leads to a significant reduction in the accumulation of glucosinolates. nih.gov Nitrogen limitation also has a strong negative effect on seedling growth and, consequently, on total glucosinolate accumulation. nih.gov The coordination of biosynthesis and turnover of glucosinolates is tightly regulated according to the availability of these macronutrients. nih.gov

Other abiotic factors like temperature and light also play a crucial role. In watercress (Nasturtium officinale), growing the plants at lower temperatures of 10°C or 15°C resulted in at least a 50% higher concentration of gluconasturtiin compared to plants grown at 20°C or 25°C. acs.orgbioprofilelabs.com Furthermore, exposure to long days (16 hours of light) increased gluconasturtiin concentration by 30-40% compared to short days (8 hours). acs.orgbioprofilelabs.com

Table 2: Effects of Abiotic Stress on Gluconasturtiin Concentration

| Plant Species | Stressor | Condition | Observed Effect on Gluconasturtiin | Reference |

| Nasturtium officinale | Temperature | 10-15°C vs. 20-25°C | ≥50% Increase | acs.orgbioprofilelabs.com |

| Nasturtium officinale | Photoperiod | Long Day (16h) vs. Short Day (8h) | 30-40% Increase | acs.orgbioprofilelabs.com |

| Brassica species | Salt Stress | Increased NaCl concentration | General Increase in total glucosinolates | nih.govmdpi.com |

| Arabidopsis thaliana | Nutrient Availability | Sulfur Limitation | Overall reduction in glucosinolates | nih.gov |

| Arabidopsis thaliana | Nutrient Availability | Nitrogen Limitation | Reduced accumulation due to growth inhibition | nih.gov |

Occurrence, Distribution, and Chemotaxonomic Significance of Gluconasturtiin

Taxonomic Distribution of Gluconasturtiin (B1219410) Across Plant Genera and Species

The occurrence of gluconasturtiin is a key characteristic for certain plant groups, primarily within the order Brassicales. wikipedia.orgirb.hr

Gluconasturtiin is one of the most widely distributed glucosinolates within the Brassicaceae family, also known as the mustard or cruciferous vegetable family. wikipedia.orgontosight.ai Its discovery dates back to 1899 when it was first isolated from watercress (Nasturtium officinale), from which its name is derived, and the cress Barbarea verna. wikipedia.orgmdpi.com

The compound is notably present in horseradish (Armoracia rusticana), where it co-occurs with sinigrin (B192396), contributing to the root's pungent taste. wikipedia.orgbotanical-dermatology-database.info One analysis of horseradish roots found that gluconasturtiin constituted 11% of the total glucosinolates, while sinigrin made up 83%. wikipedia.org

Various species within the economically important Brassica genus also contain gluconasturtiin. nih.gov This includes widely consumed vegetables such as cabbage (Brassica oleracea), where it is found alongside other glucosinolates. wikipedia.orgresearchgate.net For example, a study on different Brassica oleracea cultivars, including curly kale and savoy cabbage, identified gluconasturtiin, particularly in the roots. researchgate.net It is also found in Brassica rapa (turnip) and oilseed rape (Brassica napus). wikipedia.orgbotanical-dermatology-database.info

| Plant Species | Common Name | Reference |

|---|---|---|

| Nasturtium officinale | Watercress | wikipedia.orgmdpi.comfrontiersin.org |

| Armoracia rusticana | Horseradish | wikipedia.orgmdpi.comreading.ac.uk |

| Brassica oleracea | Cabbage, Kale, etc. | nih.govresearchgate.net |

| Brassica rapa | Turnip | botanical-dermatology-database.infonih.gov |

| Barbarea verna | Upland Cress | wikipedia.orgmdpi.com |

| Brassica napus | Oilseed Rape, Rutabaga | wikipedia.orgashs.org |

While most prominent in the Brassicaceae, the distribution of gluconasturtiin extends to other families within the Brassicales order. Research has confirmed its presence in the family Resedaceae. wikipedia.org Glucosinolates as a class of compounds are considered characteristic of the Brassicales order, which also includes families like Capparaceae and Caricaceae. wikipedia.orgnih.gov The shared biosynthetic pathways for these compounds across these families underscore their common evolutionary lineage.

Intra-plant Distribution and Organ-Specific Accumulation of Gluconasturtiin

The concentration of gluconasturtiin is not uniform throughout the plant; it accumulates differentially in various organs, a pattern influenced by the plant's developmental stage and physiological needs. mdpi.comnih.gov Generally, glucosinolate concentrations are higher in roots and seeds compared to leaves. wikipedia.orgashs.orgnih.gov

In several Brassica oleracea cultivars, the total glucosinolate content, including the aromatic gluconasturtiin, was found to be highest in the roots. researchgate.net Specifically, the roots of curly kale showed a high content of aromatic glucosinolates, with gluconasturtiin being a significant component. researchgate.net The concentration of glucosinolates in seeds of Brassica napus can be over seven times higher than in the leaves. ashs.org

However, the distribution can vary significantly by species. A detailed study of watercress (Nasturtium officinale) revealed a different pattern, with the highest concentration of gluconasturtiin found in the flowers, followed by the leaves, and the lowest concentration in the stems. frontiersin.org This suggests that the compound may play a role in protecting the plant's reproductive structures.

| Plant Organ | Gluconasturtiin Concentration (ng/g of dry extract) | Reference |

|---|---|---|

| Flowers | 82.11 ± 0.63 | frontiersin.org |

| Leaves | 32.25 ± 0.74 | frontiersin.org |

| Stems | 9.20 ± 0.11 | frontiersin.org |

Chemotaxonomic Implications of Gluconasturtiin Presence and Concentration within Plant Lineages

The profiles of secondary metabolites, including glucosinolates, serve as effective chemotaxonomic tools for classifying plants and understanding their evolutionary relationships. mdpi.comacs.orgnih.gov The presence and relative concentration of specific glucosinolates like gluconasturtiin can act as a chemical marker to delineate species and genera. mdpi.comacs.org

The distribution of glucosinolates in Brassica crops is diverse and varies among species and even among different crops of the same species, making it a valuable criterion for classification within the Brassicaceae family. ashs.orgcabidigitallibrary.org For instance, while gluconasturtiin is widespread, its predominance in watercress contrasts with the dominance of other glucosinolates like sinigrin in certain Brassica species or glucoraphanin (B191350) in broccoli. wikipedia.orgnih.gov This biochemical fingerprinting helps to distinguish between morphologically similar species and provides insights into their genetic and evolutionary divergence. acs.orgnih.gov The consistent presence of gluconasturtiin in both Brassicaceae and Resedaceae reinforces the close taxonomic relationship between these families within the Brassicales order. wikipedia.org

Geographic and Ecophysiological Factors Influencing Gluconasturtiin Profiles

The concentration of gluconasturtiin in a plant is not solely determined by genetics; it is also highly plastic and responsive to a range of geographic and ecophysiological factors. nih.govmdpi.comresearchgate.net These external influences can significantly alter the plant's metabolic profile.

Temperature : Temperature plays a crucial role in regulating gluconasturtiin levels. Plants grown at lower temperatures (10–15 °C) have been shown to increase their gluconasturtiin content by approximately 50% compared to those grown at warmer temperatures (20–25 °C). mdpi.com

Light : The duration of light exposure (photoperiod) affects gluconasturtiin biosynthesis. Plants cultivated under long-day conditions can have a 30-40% higher concentration of gluconasturtiin than plants grown under short-day conditions. cabidigitallibrary.org

Water Availability : Water stress, including both drought and water-logged conditions, can alter the glucosinolate profile of plants. mdpi.comresearchgate.net Drought conditions have been observed to significantly increase the total glucosinolate content in the roots and leaves of some Brassica species as part of the plant's stress response mechanism. mdpi.com

Biotic Stress : Herbivory can induce the production of gluconasturtiin as a defense mechanism. For example, the feeding of cabbage looper larvae on Chinese cabbage has been shown to cause a significant increase in gluconasturtiin concentration in the plant tissues. researchgate.net

These factors highlight that a plant's chemical profile, including its gluconasturtiin content, is a dynamic trait shaped by the continuous interaction between its genetic makeup and its environment. nih.govresearchgate.net

Metabolism and Degradation Pathways of Gluconasturtiin

Myrosinase-Mediated Hydrolysis of Gluconasturtiin (B1219410)

The hydrolysis of gluconasturtiin is a critical step in its metabolism, catalyzed by the enzyme myrosinase (thioglucoside glucohydrolase). researchgate.net This process is initiated when plant tissues are damaged, such as through chewing or cutting, which brings gluconasturtiin into contact with myrosinase, as they are otherwise separated within the plant cell. wikipedia.orgnih.gov The result of this hydrolysis is the release of glucose and an unstable aglycone intermediate. nih.govfrontiersin.org This intermediate then undergoes further rearrangement to form various products, including the highly reactive phenethyl isothiocyanate (PEITC). researchgate.netwikipedia.org

Myrosinase belongs to the glycoside hydrolase family of enzymes. researchgate.net The enzyme's structure is crucial for its catalytic activity. While specific structural details for the interaction with gluconasturtiin are part of a broader understanding of myrosinase-glucosinolate interactions, it is known that myrosinases from different plant parts, such as roots and leaves, can exhibit different catalytic properties. nih.gov The enzyme recognizes the β-D-thioglucopyranose moiety of the glucosinolate. The hydrolysis involves the cleavage of the thioglucosidic bond, which releases the glucose molecule and the unstable aglycone. frontiersin.org The specificity of myrosinase can also be influenced by associated proteins that modulate the outcome of the hydrolysis. wur.nl

The enzymatic hydrolysis of gluconasturtiin by myrosinase follows Michaelis-Menten kinetics, although high substrate concentrations can lead to inhibition of the enzyme. researchgate.netnih.gov The rate of hydrolysis is dependent on both the concentration of gluconasturtiin and the activity of the myrosinase enzyme. wur.nl Studies have shown that myrosinases from different sources can have varying affinities and catalytic efficiencies for different glucosinolates. For instance, myrosinase from horseradish has shown a kinetic preference for gluconasturtiin. researchgate.net The development of new HPLC-UV assays has allowed for more precise evaluation of the activities and kinetics of myrosinases in plant extracts. nih.govunisi.it

Table 1: Kinetic Parameters of Myrosinase Activity

| Parameter | Value/Observation | Source(s) |

| Kinetic Model | Michaelis-Menten | researchgate.net |

| Substrate Inhibition | Observed at high concentrations | nih.gov |

| Enzyme Source Variation | Different catalytic properties and preferences | nih.govresearchgate.net |

Several factors can influence the activity of myrosinase and the products formed from gluconasturtiin hydrolysis. nih.gov

pH: The optimal pH for myrosinase activity can vary, but studies on watercress have shown that neutral to slightly alkaline conditions (pH 7-9) are favorable for the formation of PEITC. researchgate.netmdpi.com At a low pH, the formation of nitriles may be favored. frontiersin.orgmdpi.com

Temperature: Myrosinase activity is also temperature-dependent. In watercress, the optimal temperature for myrosinase activity has been observed to be between 25-45°C. researchgate.net Higher temperatures, such as those used in cooking, can inactivate the enzyme. nih.govmdpi.com

Iron Ions: The presence of ferrous ions (Fe²⁺) can promote the formation of nitriles from the unstable aglycone intermediate. dpi.qld.gov.auresearchgate.net

Specifier Proteins: The hydrolysis of gluconasturtiin can be modulated by specifier proteins. annualreviews.org These proteins can interact with the aglycone intermediate and direct the reaction towards the formation of nitriles or epithionitriles instead of isothiocyanates. researchgate.netannualreviews.org For example, the epithiospecifier protein (ESP) promotes the formation of epithionitriles and simple nitriles. researchgate.net

Formation of Isothiocyanate Derivatives from Gluconasturtiin (Phenethyl Isothiocyanate - PEITC)

The primary and most studied degradation product of gluconasturtiin is phenethyl isothiocyanate (PEITC). wikipedia.orgontosight.aiwikipedia.orgresearchgate.net This compound is formed following the myrosinase-catalyzed hydrolysis of its precursor, gluconasturtiin. nih.govwikipedia.org

Following the enzymatic cleavage of the glucose molecule from gluconasturtiin by myrosinase, an unstable aglycone intermediate is formed. mdpi.comaacrjournals.org This intermediate, thiohydroximate-O-sulfate, spontaneously undergoes a chemical rearrangement known as the Lossen rearrangement. mdpi.com At a neutral pH, this rearrangement leads to the formation of the stable and biologically active phenethyl isothiocyanate (PEITC). mdpi.comresearchgate.netnih.gov This process involves the loss of a sulfate (B86663) group. mdpi.com

PEITC is a highly reactive electrophilic compound. nih.govplos.org Its reactivity is attributed to the isothiocyanate functional group (-N=C=S), which is susceptible to nucleophilic attack. nih.gov This reactivity allows it to interact with various biological molecules.

PEITC has low molecular weight and is hydrophobic. nih.govplos.org It is a yellow liquid that does not mix with water. scbt.com Due to its reactive nature, it can be unstable. plos.org It is incompatible with alcohols, amines, strong acids, strong bases, and oxidizing agents. caymanchem.com

Table 2: Properties of Phenethyl Isothiocyanate (PEITC)

| Property | Description | Source(s) |

| Chemical Nature | Highly reactive electrophile | nih.govplos.org |

| Molecular Weight | 163.24 g/mol | sigmaaldrich.com |

| Physical State | Yellow liquid | scbt.com |

| Solubility | Does not mix with water (hydrophobic) | plos.orgscbt.com |

| Reactivity | Susceptible to nucleophilic attack | nih.gov |

| Incompatibilities | Alcohols, amines, strong acids, strong bases, oxidizing agents | caymanchem.com |

Nitrile and Thiocyanate Formation from Gluconasturtiin

The degradation of gluconasturtiin, like other glucosinolates, is a complex process that can yield a variety of products, including isothiocyanates, nitriles, and thiocyanates. irb.hrresearchgate.net Upon tissue damage in plants, the enzyme myrosinase hydrolyzes gluconasturtiin, removing the glucose moiety to form an unstable aglycone intermediate. sci-hub.sewikipedia.org Under default conditions, this intermediate spontaneously rearranges to form phenethyl isothiocyanate (PEITC), the compound responsible for the pungent taste of vegetables like watercress and horseradish. researchgate.netwikipedia.orgashs.org

However, the reaction pathway can be diverted to produce nitriles, such as 3-phenylpropionitrile (B121915), and thiocyanates, like phenethyl thiocyanate. researchgate.netmdpi.com The formation of these alternative products occurs at the expense of PEITC. nih.govdpi.qld.gov.au The specific conditions of the hydrolysis, including the presence of certain proteins, pH, and metal ions, determine the ratio of the breakdown products formed. mdpi.complos.org For instance, the formation of thiocyanates from specific glucosinolates, such as benzyl (B1604629) and allyl glucosinolates, is known to be promoted by thiocyanate-forming proteins (TFP). sci-hub.senih.gov While PEITC is a major hydrolysis product, significant amounts of 3-phenylpropionitrile can also be produced, particularly under specific enzymatic and non-enzymatic conditions. researchgate.netdpi.qld.gov.au

Epithiospecifier Protein Involvement in Alternative Degradation Pathways

The enzymatic hydrolysis of glucosinolates does not always lead to the formation of isothiocyanates. Specifier proteins can interact with myrosinase to alter the outcome of the reaction. d-nb.infonih.gov The Epithiospecifier Protein (ESP) is a key player in this alternative degradation pathway, promoting the formation of nitriles and, in the case of alkenyl glucosinolates, epithionitriles, at the expense of isothiocyanates. nih.govnih.govresearchgate.net

The activity of ESP is critically dependent on the presence of ferrous ions (Fe²⁺) as a cofactor. nih.govresearchgate.net This interaction with Fe²⁺ is essential for the protein's catalytic function. nih.gov While ESP's primary characterized role is with alkenyl glucosinolates, evidence suggests it also influences the hydrolysis of other types of glucosinolates to form simple nitriles. researchgate.net In addition to ESP, a distinct group of nitrile-specifier proteins (NSPs) has been identified that also directs hydrolysis towards nitrile formation. plos.orgnih.gov These proteins, which share sequence homology with ESP, can convert aromatic glucosinolates, such as benzylglucosinolate, into their corresponding nitriles. nih.gov This diversion of the hydrolytic pathway by specifier proteins like ESP and NSP significantly reduces the yield of isothiocyanates. nih.gov

Non-Enzymatic Degradation Routes of Gluconasturtiin (e.g., Thermal, Iron-Dependent)

Beyond enzymatic pathways, gluconasturtiin can undergo non-enzymatic degradation, primarily through thermal and iron-dependent routes. nih.gov Gluconasturtiin is recognized as a particularly heat-labile glucosinolate. dpi.qld.gov.au

Thermal Degradation: Heating has a significant impact on gluconasturtiin stability and its degradation products. Studies have shown that heating watercress seeds to 120°C or higher leads to a manifold increase in the formation of 3-phenylpropionitrile. nih.govdpi.qld.gov.audpi.qld.gov.au At 130°C, a considerable degradation of gluconasturtiin occurs, with an approximate 25% reduction in the glucosinolate content, which stoichiometrically corresponds to the large increase in nitrile formation. dpi.qld.gov.au This suggests that at elevated temperatures, the primary degradation route shifts from enzymatic hydrolysis to thermal decomposition, favoring nitrile production over isothiocyanates. dpi.qld.gov.auresearchgate.net

Iron-Dependent Degradation: A notable non-enzymatic pathway for gluconasturtiin is an iron-dependent degradation that forms a simple nitrile. nih.govdpi.qld.gov.au Research on watercress seeds has demonstrated that, separate from enzymatic action, gluconasturtiin degradation to 3-phenylpropionitrile is influenced by the presence of endogenous iron. nih.govdpi.qld.gov.auresearchgate.net This pathway provides a mechanism for nitrile formation even when myrosinase activity is denatured, for example, by heat. dpi.qld.gov.au

The table below summarizes the effects of different heat treatments on the degradation products of gluconasturtiin in watercress seed powders.

| Treatment Condition | Key Observation | Primary Degradation Product | Reference |

|---|---|---|---|

| Unheated Control | Standard enzymatic hydrolysis. | Phenethyl isothiocyanate (PEITC) | dpi.qld.gov.au |

| Heated at 130°C (16h, no water) | Myrosinase inactivated, no PEITC formed. | 3-phenylpropionitrile | dpi.qld.gov.au |

| Heated to >120°C | Significant increase in nitrile levels. | 3-phenylpropionitrile | nih.govdpi.qld.gov.au |

Metabolic Fate of Gluconasturtiin and its Hydrolysis Products in in vitro Biological Systems

The metabolic fate of gluconasturtiin and its breakdown products has been investigated using various in vitro models that simulate human digestion and intestinal absorption. researchgate.netucdavis.edunih.gov These studies are crucial for understanding the bioavailability of the parent compound and its bioactive derivatives. ucdavis.edunih.gov

In a simulated human digestion model using kale, which contains gluconasturtiin among other glucosinolates, the parent glucosinolates were found to be largely degraded by the end of the intestinal phase. ucdavis.edunih.gov During gastric digestion, levels of gluconasturtiin decreased, with a corresponding increase in its hydrolysis products. ucdavis.edu This trend continued through intestinal digestion. ucdavis.edunih.gov

When the intestinal digesta containing these hydrolysis products were applied to Caco-2 cell monolayers, a model for the human intestinal barrier, no intact glucosinolates were detected passing through the cells after a 6-hour incubation period. ucdavis.edunih.gov However, the hydrolysis products, including nitriles and isothiocyanates, were absorbed. ucdavis.edu The total cellular uptake for various hydrolysis products ranged from approximately 29% to 47%. ucdavis.edunih.gov This indicates that while intact gluconasturtiin is not readily absorbed, its degradation products, formed during digestion, are bioavailable. researchgate.netucdavis.edu The biotransformation can also be carried out by gut bacteria, which are capable of a myrosinase-like activity, converting glucosinolates into isothiocyanates or nitriles. nih.govmassey.ac.nz

The table below details the findings from an in vitro digestion and Caco-2 cell uptake study on kale, which contains gluconasturtiin.

| In Vitro Stage | Observation for Gluconasturtiin & Products | Reference |

|---|---|---|

| Fresh Kale | Gluconasturtiin identified among other glucosinolates. | ucdavis.edunih.gov |

| Gastric Digestion (120 min) | Levels of parent glucosinolates, including likely gluconasturtiin, decreased. | ucdavis.edunih.gov |

| Intestinal Digestion (120 min) | Parent glucosinolates were not detected; levels of hydrolysis products (nitriles, isothiocyanates) increased. | ucdavis.edunih.gov |

| Caco-2 Cell Incubation (6h) | No intact glucosinolates detected in cells; hydrolysis products showed cellular uptake (29-47%). | ucdavis.edunih.gov |

Advanced Analytical Methodologies for Gluconasturtiin Research

Extraction and Sample Preparation Techniques for Gluconasturtiin (B1219410) Analysis

The initial step in analyzing gluconasturtiin from plant sources involves its extraction from the complex matrix. The chosen method must be efficient and prevent the enzymatic degradation of the target compound.

Solid-liquid extraction is the most common approach for isolating glucosinolates, including gluconasturtiin, from plant tissues. A critical aspect of this process is the immediate inactivation of the endogenous enzyme myrosinase, which otherwise hydrolyzes glucosinolates upon tissue damage. nih.gov This is typically achieved by performing the extraction at elevated temperatures. nih.govresearchgate.net Common solvents include mixtures of methanol (B129727) or ethanol (B145695) and water. mdpi.commdpi.com For instance, studies have employed 70% methanol at high temperatures to effectively extract intact glucosinolates while deactivating myrosinase. nih.govmdpi.com Other protocols have optimized extraction using 70% methanol in water at 50°C or aqueous ethanol solutions. researchgate.netmdpi.com The selection of solvent and temperature can significantly impact the extraction yield. researchgate.netmdpi.com

While intact glucosinolates can be analyzed directly, their hydrolysis products, particularly isothiocyanates, are often the focus of study due to their biological activity. nih.gov Because some isothiocyanates are volatile and may lack strong chromophores for UV detection, derivatization is a common strategy to enhance their stability and detectability for chromatographic analysis. mdpi.comacs.org A widely used approach is the cyclocondensation reaction with 1,2-benzenedithiol, which creates a derivative suitable for both HPLC and GC-MS analysis. mdpi.com Another method involves derivatization with N-acetyl-L-cysteine (NAC) to form dithiocarbamates, which improves their analysis by LC-MS. acs.orgresearchgate.net

Table 1: Comparison of Solid-Liquid Extraction Methods for Glucosinolates

| Parameter | Method 1 | Method 2 | Method 3 |

| Plant Material | Freeze-dried powder | Frozen-fresh powder | Freeze-dried broccoli sprouts |

| Solvent | 70% Methanol (v/v) | 80% Methanol (v/v) | 50% Ethanol (v/v) |

| Temperature | Room Temperature | 75°C for 20 min | 40°C or 65°C |

| Additional Steps | Sonication for 20 min | Sonication for 20 min | Varied weight/volume ratio |

| Reference | mdpi.com | mdpi.com | mdpi.com |

Following initial extraction, crude plant extracts contain numerous interfering compounds. Solid Phase Extraction (SPE) is a crucial purification and concentration step that selectively isolates glucosinolates. nih.govmdpi.com Since glucosinolates exist as anions, anion exchange SPE cartridges are highly effective. mdpi.comnih.gov

Weak anion exchange (WAX) sorbents, such as those based on diethylaminoethyl (DEAE) or dimethylaminopropyl (DEA) functional groups, are commonly used. nih.govmdpi.comnih.gov The typical SPE procedure involves conditioning the column, loading the aqueous or methanolic plant extract, washing away neutral and cationic impurities, and finally eluting the purified glucosinolates. nih.gov For example, a method using an Oasis WAX column involved conditioning with methanol and formic acid, washing with formic acid and methanol, and eluting with ammoniated methanol. nih.gov This process effectively removes compounds that could interfere with subsequent chromatographic analysis, leading to cleaner extracts and more accurate quantification. mdpi.comresearchgate.net The development of methods using commercially available SPE cartridges offers a more efficient, repeatable, and potentially automatable alternative to traditional, self-prepared ion-exchange columns. mdpi.comnih.gov

Table 2: Example of a Solid Phase Extraction (SPE) Protocol for Gluconasturtiin Purification

| Step | Reagent/Solvent | Purpose | Reference |

| Sorbent | Oasis WAX (Weak Anion Exchange) | Binds anionic glucosinolates | nih.gov |

| Conditioning | Methanol, followed by 2% Formic Acid | Prepares the sorbent for sample loading | nih.gov |

| Sample Loading | Crude plant extract supernatant | Applies the sample to the column | nih.gov |

| Washing | 2% Formic Acid, followed by Methanol | Removes interfering compounds | nih.gov |

| Elution | 50% Methanol containing 5% Ammonia | Releases the purified glucosinolates | nih.gov |

Chromatographic Separation Techniques for Gluconasturtiin and its Metabolites

Chromatography is the cornerstone for separating and quantifying gluconasturtiin and its breakdown products from purified extracts. The choice of technique depends on whether the target is the intact glucosinolate or its volatile hydrolysis products.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of intact glucosinolates. nih.gov Separation is most often achieved using reversed-phase C18 columns with a mobile phase gradient of water and acetonitrile, often with a formic acid modifier. mdpi.comsigmaaldrich.com

The most common method for detection is Ultraviolet (UV) or Photodiode Array (DAD) detection at a wavelength of 229 nm. nih.govmdpi.comsigmaaldrich.com DAD offers the advantage of acquiring full UV spectra, which aids in peak identification. researchgate.net For compounds that lack a strong UV chromophore, an Evaporative Light-Scattering Detector (ELSD) can be used. mdpi.comjascoinc.com ELSD is a universal detector that measures the light scattered by analyte particles after the mobile phase has been evaporated, providing a response proportional to the mass of the analyte. mdpi.comjascoinc.com This can offer higher sensitivity for certain compounds compared to UV detection. mdpi.com

Table 3: Typical HPLC Parameters for Glucosinolate Analysis

| Parameter | Description | Reference |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm) | nih.gov |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | sigmaaldrich.com |

| Detector | UV/DAD at 229 nm | nih.govsigmaaldrich.com |

| Column Temp. | 40 °C | nih.gov |

| Flow Rate | ~0.75 - 1.0 mL/min | nih.govnih.gov |

Intact glucosinolates like gluconasturtiin are non-volatile and cannot be directly analyzed by Gas Chromatography (GC). nih.gov However, GC coupled with Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying their volatile hydrolysis products, primarily isothiocyanates. nih.govtandfonline.comnih.gov For gluconasturtiin, the main hydrolysis product is 2-phenylethyl isothiocyanate. nih.gov

The analytical process involves the enzymatic hydrolysis of glucosinolates in the sample, typically by adding myrosinase, to release the volatile compounds. nih.gov These volatiles are then extracted from the aqueous mixture using an organic solvent like dichloromethane. nih.gov The concentrated organic extract is injected into the GC-MS system. nih.gov The GC separates the various volatile components, and the MS detector provides mass spectra that allow for definitive identification and quantification. nih.govmdpi.com Care must be taken during the analysis as some isothiocyanates can be thermally unstable. mdpi.com

Table 4: GC-MS Analysis of Gluconasturtiin Hydrolysis Product

| Analyte | 2-Phenylethyl isothiocyanate |

| Pre-analysis Step | Enzymatic hydrolysis with myrosinase |

| Extraction | Dichloromethane |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separation of volatile compounds followed by mass-based detection |

| Reference | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC for glucosinolate analysis. mdpi.comresearchgate.net By using columns with smaller particle sizes (typically under 2 µm), UHPLC systems operate at higher pressures to achieve faster separations, greater resolution, and increased sensitivity. mdpi.comresearchgate.netfrontiersin.org This allows for higher sample throughput, which is particularly valuable in studies involving a large number of samples, such as in genetic screening or metabolic profiling. mdpi.comcaas.cn

UHPLC is almost always coupled with mass spectrometry, particularly tandem mass spectrometry (UHPLC-MS/MS) or high-resolution mass spectrometry (HRMS) like time-of-flight (TOF-MS). mdpi.commdpi.comfrontiersin.orgcaas.cn This combination provides high selectivity and sensitivity for the accurate quantification and identification of intact glucosinolates, including gluconasturtiin, in complex matrices. mdpi.comfrontiersin.org For instance, UHPLC-Triple-TOF-MS has been successfully used to characterize glucosinolate profiles in numerous broccoli genotypes, and UHPLC-QqQ-MS/MS has been applied for the accurate quantification of glucosinolates in radish. frontiersin.orgcaas.cn

Table 5: Example of UHPLC-MS/MS System Parameters for Gluconasturtiin Analysis

| Parameter | Description | Reference |

| Technique | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry | mdpi.commdpi.com |

| Column | UPLC® BEH C18 (e.g., 100 × 2.1 mm, 1.7 μm) | mdpi.commdpi.com |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and Methanol (B) | mdpi.com |

| Flow Rate | 0.2 - 0.5 mL/min | mdpi.commdpi.com |

| Detector | Triple Quadrupole (TQ) or Time-of-Flight (TOF) Mass Spectrometer | mdpi.comcaas.cn |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode for glucosinolates | mdpi.com |

Biological Activities and Mechanistic Studies of Gluconasturtiin and Its Derivatives Non Clinical Focus

Antioxidant and Radical Scavenging Properties of Phenethyl Isothiocyanate (PEITC) derived from Gluconasturtiin (B1219410) (In Vitro/Cellular)

Phenethyl isothiocyanate (PEITC), a hydrolysis product of gluconasturtiin, exhibits notable antioxidant and radical scavenging properties in preclinical studies. mdpi.commdpi.com Its mechanisms of action are multifaceted, involving direct interaction with reactive oxygen species (ROS) and modulation of endogenous antioxidant defense systems. mdpi.commdpi.com

One of the principal mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. mdpi.comresearchgate.net By interacting with cysteine residues on Keap1, PEITC promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and phase II detoxification enzyme genes. This leads to the increased expression of enzymes such as glutathione (B108866) S-transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and heme oxygenase-1 (HO-1). researchgate.netresearchgate.net

Furthermore, PEITC can modulate the cellular glutathione (GSH) pool. While some studies show that PEITC can deplete GSH, leading to an initial pro-oxidant state that triggers a subsequent antioxidant response, others suggest it can enhance GSH recycling by influencing enzymes like glutathione reductase (GR) and glutathione peroxidase (GPx). mdpi.comresearchgate.net This dual role suggests that PEITC's effects are concentration- and cell-type-dependent. mdpi.comscielo.org.co

Table 1: In Vitro and Cellular Studies on the Antioxidant Mechanisms of PEITC

| Study Type | Model System | Key Findings | Reference(s) |

| Cellular | Human melanoma cells (A375, COLO-679), keratinocytes (HaCaT) | Modulated activity of antioxidant enzymes (SOD, CAT, GR, GPx, GST); induced lipid and protein oxidation. | mdpi.com |

| Cellular | Human colon cancer cells (HCT116) | Increased ROS production; intensified DNA damage in the presence of certain antioxidants like ascorbic acid. | oup.com |

| Cellular | Human leukemia cells | Depleted cellular glutathione, leading to increased ROS and cell death. | ashpublications.org |

| Cellular | Human hepatoma cells (HepG2) | Increased superoxide (B77818) generation; apoptosis induction appeared independent of direct radical scavenging. | researchgate.net |

PEITC actively modulates cellular pathways to counteract oxidative stress. The activation of the Nrf2 pathway is a central component of this modulation, leading to a coordinated upregulation of a suite of protective enzymes that can neutralize ROS and electrophilic compounds. mdpi.comresearchgate.net

In various cell models, PEITC has been shown to increase the activity of key antioxidant enzymes. For instance, in human melanoma cells, PEITC treatment led to an increase in GST activity while decreasing cellular GSH levels. mdpi.com It also influenced the activities of superoxide dismutase (SOD) and catalase (CAT), enzymes critical for the detoxification of superoxide radicals and hydrogen peroxide, respectively. mdpi.com

However, the interaction of PEITC with cellular redox systems is complex. At higher concentrations, PEITC can act as a pro-oxidant, inducing ROS production and causing oxidative damage to lipids and proteins, which can lead to apoptosis in cancer cells. mdpi.commdpi.com This pro-oxidant activity is often linked to its ability to conjugate with and deplete intracellular GSH. mdpi.comresearchgate.net Therefore, PEITC can be considered a double-edged sword, capable of both bolstering antioxidant defenses at lower concentrations and inducing oxidative stress at higher concentrations. mdpi.com

Anti-inflammatory Activities of Gluconasturtiin Hydrolysis Products (In Vitro/Cellular/Animal Models for Mechanism)

The hydrolysis products of gluconasturtiin, most notably PEITC, have demonstrated significant anti-inflammatory properties in a variety of preclinical models. mdpi.comcaringsunshine.com These effects are mediated through the inhibition of key inflammatory molecules and the modulation of critical signaling pathways that regulate the inflammatory response. mdpi.comfrontiersin.org

PEITC has been shown to effectively suppress the production of several pro-inflammatory mediators. caringsunshine.com In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, PEITC treatment resulted in a significant reduction in the expression and/or secretion of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). caringsunshine.comnih.gov

Table 2: Studies on PEITC's Inhibition of Pro-inflammatory Mediators

| Model System | Mediator(s) Inhibited | Key Findings | Reference(s) |

| LPS-activated RAW 264.7 macrophages | NO, TNF-α, IL-10 | PEITC suppressed the production of NO, TNF-α, and IL-10. | nih.gov |

| LPS-activated macrophages from Nrf2+/+ and Nrf2-/- mice | COX-2, iNOS, IL-6, TNF-α | PEITC inhibited pro-inflammatory markers in wild-type but not Nrf2 knockout macrophages. | researchgate.net |

| LPS-activated rat astrocyte culture | Not specified | PEITC demonstrated anti-inflammatory effects. | researchgate.net |

| Human glioblastoma cells | Pro-inflammatory cytokines | PEITC suppressed the production of pro-inflammatory cytokines. | nih.gov |

A primary mechanism by which PEITC exerts its anti-inflammatory effects is through the modulation of key intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.netfrontiersin.org

The NF-κB pathway is a critical regulator of inflammation, and its inhibition by PEITC has been widely reported. researchgate.netcaringsunshine.com PEITC can prevent the activation of NF-κB by inhibiting the degradation of its inhibitory subunit, IκBα, and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB. nih.gov This, in turn, reduces the transcription of NF-κB target genes, which include many pro-inflammatory cytokines and enzymes. researchgate.netfrontiersin.org

PEITC also influences the MAPK signaling cascades, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. researchgate.netiiarjournals.org These pathways are involved in the production of inflammatory mediators. iiarjournals.org Studies have shown that PEITC can inhibit the phosphorylation and activation of various components of the MAPK pathways in different cell types, contributing to its anti-inflammatory activity. iiarjournals.orgiiarjournals.org For instance, in human gastric cancer cells, PEITC was found to inhibit the phosphorylation of ERK1/2 and JNK. iiarjournals.orgiiarjournals.org

The anti-inflammatory actions of PEITC are also linked to its ability to activate the Nrf2 pathway. researchgate.netmdpi.com Nrf2 activation not only upregulates antioxidant enzymes but can also suppress inflammatory responses, in part by inhibiting the NF-κB pathway. researchgate.net

Chemopreventive Mechanisms of Phenethyl Isothiocyanate (PEITC) from Gluconasturtiin (In Vitro/Cellular/Animal Models for Mechanism)

PEITC, derived from gluconasturtiin, is one of the most extensively studied isothiocyanates for its cancer chemopreventive properties. caringsunshine.comxiahepublishing.com Its mechanisms of action are diverse, targeting multiple stages of carcinogenesis, from blocking the activation of carcinogens to inducing cell death in established cancer cells. caringsunshine.comtandfonline.com

Key mechanisms underlying PEITC's chemopreventive effects include:

Modulation of Carcinogen Metabolism: PEITC can inhibit phase I enzymes, such as cytochrome P450s, which are responsible for activating pro-carcinogens into their ultimate carcinogenic forms. tandfonline.comoup.com Concurrently, it induces phase II detoxification enzymes (e.g., GSTs, NQO1) that facilitate the excretion of carcinogens. tandfonline.comspandidos-publications.com

Induction of Apoptosis: PEITC is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines. mdpi.commamo.cz This is achieved through multiple mechanisms, including the generation of ROS, disruption of mitochondrial function, activation of caspases, and regulation of the Bcl-2 family of proteins. scielo.org.copeerj.com

Cell Cycle Arrest: PEITC can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M or S phase. researchgate.netpeerj.com This is associated with alterations in the expression and activity of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). spandidos-publications.compeerj.com

Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. PEITC has been shown to inhibit angiogenesis in vitro and ex vivo by decreasing the survival and migration of endothelial cells and suppressing the secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF). aacrjournals.org

Modulation of Signaling Pathways: PEITC influences critical signaling pathways involved in cancer cell proliferation, survival, and invasion, such as the PI3K/Akt, MAPK, and NF-κB pathways. caringsunshine.compeerj.com

Epigenetic Regulation: Emerging evidence suggests that PEITC can exert its chemopreventive effects through epigenetic mechanisms. spandidos-publications.com It has been shown to inhibit histone deacetylases (HDACs) and reverse the hypermethylation of tumor suppressor genes, leading to their re-expression. spandidos-publications.com

Table 3: Chemopreventive Mechanisms of PEITC in Preclinical Models

| Mechanism | Model System | Key Findings | Reference(s) |

| Modulation of Carcinogen Metabolism | Animal models | Inhibited cytochrome P450-mediated bioactivation of nitrosamines; induced detoxification enzymes. | tandfonline.com |

| Induction of Apoptosis | Human cancer cell lines (prostate, breast, lung) | Induced apoptosis through various mechanisms including ROS generation and caspase activation. | caringsunshine.commamo.czpeerj.com |

| Cell Cycle Arrest | Human hepatocellular carcinoma cells (Huh7.5.1) | Induced S-phase arrest. | peerj.com |

| Human oral cancer cells | Induced G1/S cell cycle arrest. | rsc.org | |

| Inhibition of Angiogenesis | Human umbilical vein endothelial cells (HUVEC), PC-3 prostate cancer cells | Inhibited tube formation and migration; suppressed VEGF secretion. | aacrjournals.org |

| Modulation of Signaling Pathways | Human gastric cancer cells (AGS) | Suppressed MAPK and NF-κB signaling pathways to inhibit invasion. | iiarjournals.orgiiarjournals.org |

| Epigenetic Regulation | Human prostate cancer cells | Inhibited histone deacetylases and reversed CpG island hypermethylation of the GSTP1 gene. | spandidos-publications.com |

Phase I and Phase II Enzyme Modulation (e.g., Cytochrome P450, GST)

Gluconasturtiin's hydrolysis product, phenethyl isothiocyanate (PEITC), plays a significant role in modulating xenobiotic-metabolizing enzymes, which are crucial in the detoxification of carcinogens. This modulation involves the inhibition of Phase I enzymes and the induction of Phase II enzymes. scielo.org.co

Phase I Enzyme Inhibition: Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily, are involved in the metabolic activation of procarcinogens into their ultimate carcinogenic forms. scielo.org.cofrontiersin.org PEITC has been shown to inhibit the activity of several CYP enzymes, thereby blocking the activation of carcinogens. scielo.org.cofrontiersin.org For instance, PEITC can inhibit CYP2A6 and CYP2A13, which are involved in the metabolism of tobacco-specific nitrosamines. mdpi.com It also demonstrates inhibitory effects on other CYP isoforms like CYP1A1. waocp.org Studies have shown that PEITC can inhibit the metabolic activation of carcinogens by cytochrome P450, which is a key part of its chemopreventive effects. scielo.org.co

Phase II Enzyme Induction: In contrast to its effect on Phase I enzymes, PEITC induces Phase II detoxification enzymes. scielo.org.cofrontiersin.org These enzymes, such as glutathione S-transferases (GST) and UDP-glucuronosyltransferases (UGT), conjugate carcinogens and their metabolites with endogenous ligands, facilitating their excretion from the body. waocp.orgxiahepublishing.com The induction of these enzymes enhances the detoxification of harmful compounds. waocp.org The induction of Phase II enzymes by PEITC is largely mediated by the transcription factor Nrf2, which binds to the antioxidant response element (ARE) in the promoter region of genes encoding these enzymes. scielo.org.cofrontiersin.org For example, PEITC has been observed to increase the expression of UGT1A6. mdpi.com

The dual action of inhibiting Phase I enzymes and inducing Phase II enzymes creates a favorable balance, reducing the bioactivation of carcinogens while promoting their detoxification. scielo.org.co

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

Gluconasturtiin and its isothiocyanate derivative, PEITC, have demonstrated significant anti-cancer properties by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines. nih.govspandidos-publications.com

Apoptosis Induction: PEITC and its precursor, gluconasturtiin, trigger apoptosis through multiple cellular pathways. A primary mechanism involves the mitochondria, where these compounds can alter the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. For instance, PEITC has been shown to increase the levels of the pro-apoptotic protein Bak while decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL in pancreatic cancer cells. mdpi.com This shift leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, the executive enzymes of apoptosis. scielo.org.co Specifically, the activation of caspase-9 (an initiator caspase) and caspase-3/7 (executioner caspases) has been observed in human hepatocarcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells treated with gluconasturtiin-isothiocyanate (GNST-ITC). nih.govnih.gov

Morphological changes characteristic of apoptosis, such as chromatin condensation, nuclear fragmentation, and membrane blebbing, have been observed in cancer cells following treatment with GNST-ITC. nih.govnih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, gluconasturtiin and PEITC can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most notably the G2/M phase. nih.govspandidos-publications.comnih.gov This prevents the cells from dividing and progressing through the cell cycle.

In human hepatocarcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells, GNST-ITC induced a time-dependent G2/M phase arrest. nih.govnih.govresearchgate.net Similarly, PEITC has been shown to cause G2/M arrest in human laryngeal carcinoma Hep-2 cells and renal carcinoma cells. spandidos-publications.comutexas.edu In some cancer cell lines, such as HT-29 colon cancer cells, PEITC has been found to induce a G1 phase arrest. nih.gov

The mechanism behind this cell cycle arrest often involves the modulation of key regulatory proteins. For example, PEITC can upregulate the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. spandidos-publications.com In prostate cancer cells, PEITC-induced G2 arrest is associated with the phosphorylation of p38 and MK2. utexas.edu Furthermore, PEITC treatment can lead to alterations in the expression of cyclins and CDKs, such as cyclin B, CDK4, and CDK6, in laryngeal cancer cells. spandidos-publications.com

Table 1: Effects of Gluconasturtiin-Isothiocyanate (GNST-ITC) and Phenethyl Isothiocyanate (PEITC) on Cancer Cell Lines

| Compound | Cell Line | Effect | Key Molecular Targets |

|---|---|---|---|

| GNST-ITC | HepG2 (Hepatocarcinoma) | Apoptosis, G2/M Arrest | Caspase-3/7, Caspase-9 |

| GNST-ITC | MCF-7 (Breast Adenocarcinoma) | Apoptosis, G2/M Arrest | Caspase-3/7, Caspase-9 |

| PEITC | Pancreatic Cancer Cells | Apoptosis | Bak, Bcl-2, Bcl-xL |

| PEITC | Jurkat T-leukemia Cells | Apoptosis | Bax, p53 |

| PEITC | Renal Carcinoma Cells | Apoptosis, G2/M Arrest | Fas, DR5, Caspase-8, Caspase-9 |

| PEITC | Hep-2 (Laryngeal Carcinoma) | Apoptosis, G2/M Arrest, Reduced Invasion | PI3K, Akt, ERK, NF-κB, Bcl-2, Bax, Cyclin B |

| PEITC | HT-29 (Colon Cancer) | G1 Arrest | p38 MAPK |

| PEITC | Prostate Cancer Cells | G1 Arrest | p21, p27 |

Anti-angiogenic and Anti-metastatic Properties in Model Systems

Phenethyl isothiocyanate (PEITC), the hydrolysis product of gluconasturtiin, has demonstrated significant potential in inhibiting angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells) in various model systems. mdpi.comjcpjournal.org

Anti-angiogenic Properties: Angiogenesis is a critical process for tumor growth and survival, as it supplies the necessary nutrients and oxygen. PEITC has been shown to inhibit key steps in the angiogenic process. It can suppress the signaling pathways that promote the formation of new blood vessels, such as the PI3K/AKT and ERK/MAPK pathways. mdpi.com In breast cancer models, PEITC has been found to inhibit VEGF/FAK/MMP-9 signaling, which is crucial for angiogenesis. jcpjournal.org

Anti-metastatic Properties: Metastasis is a complex cascade of events that includes cell invasion, migration, and colonization of distant sites. PEITC has been shown to interfere with several of these steps.

Inhibition of Cell Invasion and Migration: PEITC can reduce the invasive and migratory capabilities of cancer cells. spandidos-publications.com This is often achieved by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. mdpi.comspandidos-publications.com PEITC has also been shown to decrease the expression of cell adhesion molecules like CD44 and ICAM-1, which are involved in cell-cell and cell-matrix interactions during metastasis. spandidos-publications.com

Modulation of Signaling Pathways: The anti-metastatic effects of PEITC are linked to its ability to modulate various signaling pathways. In cervical cancer cells, PEITC has been observed to inhibit the TGF-β/Smad2 pathway, which plays a role in promoting metastasis. spandidos-publications.com In colon cancer, it has been shown to decrease the phosphorylation of JAK2 and STAT3, which can reduce M2 macrophage polarization and subsequent metastasis. jcpjournal.org

In Vivo Evidence: Studies in animal models have provided further evidence for the anti-metastatic potential of PEITC. For instance, oral administration of PEITC has been shown to suppress the metastasis of breast cancer cells to other organs. jcpjournal.org

Table 2: Anti-angiogenic and Anti-metastatic Mechanisms of PEITC

| Cancer Model | Mechanism | Key Molecular Targets |

|---|---|---|

| Breast Cancer | Anti-angiogenic, Anti-metastatic | VEGF/FAK/MMP-9 signaling, Depletion of T regulatory lymphocytes and myeloid-derived suppressor cells |

| Colon Cancer | Anti-metastatic | Decreased phosphorylation of JAK2 and STAT3, Reduced M2 macrophage polarization |

| Cervical Cancer | Anti-metastatic | Inhibition of TGF-β/Smad2 pathway, Downregulation of MMP-2, MMP-9, CD44, ICAM-1 |

| Lung Cancer | Anti-metastatic | Inhibition of JAK2/STAT3 pathway (when autophagy is inhibited) |

Antimicrobial and Antifungal Properties of Gluconasturtiin Hydrolysis Products (In Vitro)

The hydrolysis of gluconasturtiin yields phenethyl isothiocyanate (PEITC), a compound that exhibits significant antimicrobial and antifungal properties in in-vitro studies. mdpi.comtandfonline.com

Antibacterial Activity: PEITC has demonstrated a broad spectrum of activity against various bacterial pathogens, including both Gram-positive and Gram-negative bacteria. worldscientific.com Its effectiveness, however, can vary depending on the bacterial species. Studies have shown that PEITC has a higher antimicrobial activity against Gram-positive bacteria compared to Gram-negative bacteria. worldscientific.com

For example, PEITC has been shown to inhibit the growth of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 1 mmol/L. mdpi.com It also effectively inhibited Clostridium difficile and Clostridium perfringens. mdpi.com Interestingly, PEITC did not appear to affect the growth of beneficial commensal bacteria such as Bifidobacterium and Lactobacillus species. mdpi.com In addition to inhibiting bacterial growth, PEITC can also disrupt biofilm formation, a key virulence factor for many pathogenic bacteria. It has been shown to significantly reduce biofilm development in Pseudomonas aeruginosa and destroy mature biofilms of S. aureus. mdpi.commdpi.com

Antifungal Activity: PEITC also possesses potent antifungal properties against a range of fungal pathogens. nih.govnih.gov It has been shown to significantly inhibit the spore germination and mycelial growth of Alternaria alternata, a fungus that causes black spot rot in fruits. nih.govnih.gov The minimum inhibitory concentration (MIC) of PEITC against A. alternata was found to be 1.22 mM. nih.govnih.govmedchemexpress.com

The antifungal activity of PEITC is dose-dependent, with higher concentrations leading to greater inhibition of fungal growth. nih.gov It has also shown efficacy against other fungi, including Gibberella zeae, Cytospora sp., and Phytophthora capsisi. tandfonline.com

Mechanisms of Action against Bacterial and Fungal Pathogens

The antimicrobial and antifungal effects of phenethyl isothiocyanate (PEITC), the hydrolysis product of gluconasturtiin, are attributed to several mechanisms of action that disrupt essential cellular processes in pathogenic microorganisms. mdpi.comnih.gov

Disruption of Cell Membrane Integrity: A primary mechanism by which PEITC exerts its antimicrobial and antifungal effects is by damaging the cell membrane. mdpi.comnih.gov This disruption compromises the selective permeability of the membrane, leading to the leakage of intracellular components and ultimately cell death.

In bacteria such as Staphylococcus aureus, PEITC has been shown to disrupt cell membrane integrity in a dose-dependent manner. mdpi.commdpi.com This damage can lead to a decrease in total ATP production and an increase in intracellular reactive oxygen species (ROS). mdpi.com Similarly, in the fungus Alternaria alternata, PEITC has been demonstrated to break cell membrane permeability, as evidenced by electrolyte leakage and increased uptake of propidium (B1200493) iodide, a fluorescent dye that can only enter cells with compromised membranes. nih.govnih.gov

Inhibition of Mycotoxin Production: In addition to its direct effects on fungal growth, PEITC can also inhibit the production of mycotoxins, which are toxic secondary metabolites produced by certain fungi. In Alternaria alternata, PEITC treatment has been shown to significantly decrease the production of several mycotoxins, including alternariol (B1665735) (AOH), alternariol monomethyl ether (AME), altenuene (B161505) (ALT), and tentoxin (B1683006) (TEN). nih.govnih.gov This reduction in toxin content further contributes to the protective effects of PEITC against fungal contamination.

Other Potential Mechanisms: While membrane damage is a key mechanism, other factors likely contribute to the antimicrobial and antifungal activity of PEITC. For aromatic isothiocyanates like PEITC, their ability to cross the bacterial membrane structure is thought to enhance their antimicrobial activity compared to aliphatic isothiocyanates. mdpi.com At the genetic level, PEITC has been shown to downregulate genes in S. aureus that are involved in adhesion and biofilm formation, such as agrB, agrD, isdA, ebh, luxS, fnbA, and icaR. mdpi.com

Role in Plant Defense Mechanisms and Herbivore/Pathogen Deterrence

Gluconasturtiin is a key secondary metabolite in plants, particularly in the Brassicaceae family, where it plays a crucial role in defense against herbivores and pathogens. wikipedia.orgresearchgate.net This defense mechanism is often referred to as the "mustard oil bomb". wikipedia.org

When plant tissues are damaged, for instance by an insect herbivore, the enzyme myrosinase comes into contact with gluconasturtiin. wikipedia.org Myrosinase hydrolyzes gluconasturtiin, removing the glucose group and forming an unstable intermediate that spontaneously rearranges to produce phenethyl isothiocyanate (PEITC). wikipedia.org PEITC is a reactive and toxic compound that acts as a deterrent or poison to many insect predators. researchgate.netannualreviews.org

The effectiveness of gluconasturtiin and its breakdown products as a defense mechanism can vary depending on the herbivore. For generalist herbivores, which feed on a wide variety of plants, high concentrations of glucosinolates like gluconasturtiin often act as a feeding deterrent. researchgate.net For example, plants with higher levels of gluconasturtiin were found to be more toxic and deterrent to the generalist moth Mamestra brassicae. annualreviews.orgnih.gov

However, the response of specialist herbivores, which are adapted to feed on specific host plants, can be more complex. Some specialist insects have evolved mechanisms to detoxify glucosinolates, and in some cases, they may even use these compounds as feeding stimulants or cues for host plant recognition. nih.govresearchgate.net For the specialist butterfly Pieris rapae, gluconasturtiin has been identified as a feeding stimulant at certain concentrations. nih.gov

Inducible and Constitutive Defense Responses

Gluconasturtiin, an aromatic glucosinolate, is an integral component of both the constitutive and inducible defense systems of plants, particularly those in the Brassicaceae family. nrel.gov Constitutive defenses are baseline levels of defense compounds that are always present in the plant, providing a first line of defense against herbivores and pathogens. csic.es In contrast, inducible defenses are activated or enhanced upon attack, allowing the plant to mount a more robust and specific response. csic.es

The induction of gluconasturtiin biosynthesis is largely regulated by the jasmonic acid (JA) signaling pathway, a key hormonal pathway involved in mediating plant defenses against chewing herbivores and necrotrophic pathogens. mdpi.com When a plant is wounded by an herbivore, a cascade of signals is initiated, leading to the synthesis and accumulation of jasmonates. mdpi.com This "jasmonate burst" then upregulates the expression of genes involved in the biosynthesis of defense compounds, including gluconasturtiin. researchgate.net Studies have shown that the application of methyl jasmonate (MeJA) can significantly increase the content of gluconasturtiin in various Brassica species. researchgate.netmdpi.com

Mechanistically, the JA signaling pathway involves different branches that can be prioritized depending on the nature of the threat. For instance, herbivory primarily induces the MYC2-branch, while colonization by beneficial rhizobacteria may prioritize the ORA59-branch, which is regulated by both JA and ethylene. nih.gov This differential regulation allows the plant to fine-tune its defense response. There is also evidence of a trade-off between constitutive and inducible defenses, suggesting that plants may allocate resources to one strategy at the expense of the other to optimize defense under varying environmental pressures. researchgate.net

Upon tissue damage, gluconasturtiin is hydrolyzed by the enzyme myrosinase, which is physically separated from gluconasturtiin in intact plant cells. mdpi.com This hydrolysis releases phenethyl isothiocyanate (PEITC), a highly reactive and toxic compound that is a key player in the plant's defense. whiterose.ac.uk The rapid release of this "mustard oil bomb" acts as a potent deterrent and toxin to a wide range of attackers. nrel.gov

Interactions with Plant Pests and Pathogens

Gluconasturtiin and its primary hydrolysis product, phenethyl isothiocyanate (PEITC), exhibit a broad spectrum of activity against various plant pests and pathogens. The effectiveness of this defense system often depends on whether the attacker is a generalist or a specialist.

Interactions with Plant Pests:

Research has demonstrated that gluconasturtiin can negatively impact generalist herbivores. For example, studies on the cabbage looper (Trichoplusia ni), a generalist herbivore, have shown that increased concentrations of gluconasturtiin in Chinese cabbage leaves following larval feeding can deter further herbivory. nih.gov High concentrations of gluconasturtiin have also been reported to repel cabbage looper adults from laying eggs. cabidigitallibrary.org Similarly, the feeding of cabbage flea beetles (Phyllotreta spp.) on oil seed rape was negatively correlated with the content of gluconasturtiin. preprints.org

The interaction with specialist herbivores, which have co-evolved with their host plants and may have mechanisms to tolerate or even utilize these defense compounds, can be more complex. For instance, in one study, gluconasturtiin acted as a feeding stimulant for the specialist herbivore Pieris rapae at ambient CO2 levels. mdpi.com

The toxic effects are primarily attributed to PEITC, which is released upon tissue damage. whiterose.ac.uk PEITC can act as a feeding deterrent and is toxic to many insects. nih.gov The compound is known to interfere with various physiological processes in insects.

Effects of Gluconasturtiin and its Derivatives on Plant Pests

| Pest | Plant | Compound | Observed Effect | Reference |

|---|---|---|---|---|

| Cabbage Looper (Trichoplusia ni) | Chinese Cabbage | Gluconasturtiin | Increased concentration following feeding; deterrent to oviposition. | nih.govcabidigitallibrary.org |

| Cabbage Flea Beetle (Phyllotreta spp.) | Oil Seed Rape | Gluconasturtiin | Negative correlation between gluconasturtiin content and feeding. | preprints.org |

| Pieris rapae | Brassica oleracea | Gluconasturtiin | Feeding stimulant at ambient CO2 levels. | mdpi.com |

Interactions with Plant Pathogens: